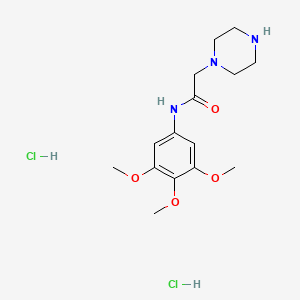
3-Fluoro-4-(propan-2-yl)aniline
Overview
Description
“3-Fluoro-4-(propan-2-yl)aniline” is an organic compound with the molecular formula C9H12FN . It is also known as 4-fluoro-N-isopropylaniline . The compound has a molecular weight of 153.2 .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(propan-2-yl)aniline” consists of a benzene ring with a fluoro group (F) and an isopropyl group (CH(CH3)2) attached to it . The compound has a predicted density of 1.049±0.06 g/cm3 .
Physical And Chemical Properties Analysis
“3-Fluoro-4-(propan-2-yl)aniline” has a predicted density of 1.049±0.06 g/cm3 and a predicted boiling point of 223.8±20.0 °C . The compound is likely to be a liquid at room temperature .
Scientific Research Applications
Intermediate for Synthesis
“3-Fluoro-4-(propan-2-yl)aniline” is used as an intermediate in the synthesis of various chemical compounds . For instance, it is used in the synthesis of Flufenacet , a herbicide used in agriculture.
Fluorinated Pyridines
Fluorinated pyridines are a class of compounds that have found extensive use in various fields, including medicinal chemistry, agrochemicals, and materials science . “3-Fluoro-4-(propan-2-yl)aniline” can be used in the synthesis of these fluoropyridines .
Radiobiology
Fluoropyridines, which can be synthesized using “3-Fluoro-4-(propan-2-yl)aniline”, are of special interest in radiobiology . They can be used to create F18-substituted pyridines, which are potential imaging agents for various biological applications .
Agricultural Products
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products . “3-Fluoro-4-(propan-2-yl)aniline” can be used in the synthesis of such fluorine-containing compounds .
Pharmaceutical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . “3-Fluoro-4-(propan-2-yl)aniline” can be used in the synthesis of such fluorinated pharmaceuticals .
Synthesis of Benzoxazole Derivatives
“3-Fluoro-4-(propan-2-yl)aniline” can be used in the synthesis of benzoxazole derivatives . These compounds have a wide range of applications, including medicinal chemistry and materials science .
Safety and Hazards
While specific safety data for “3-Fluoro-4-(propan-2-yl)aniline” is not available, similar compounds are generally considered hazardous. They may be harmful if swallowed and can cause severe skin burns and eye damage . They may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
3-Fluoro-4-(propan-2-yl)aniline is primarily used as an intermediate in organic synthesis . It doesn’t have a specific biological target but is used to build more complex molecules that may interact with various biological targets.
Mode of Action
As an intermediate in organic synthesis, the mode of action of 3-Fluoro-4-(propan-2-yl)aniline is dependent on the final compound it is used to synthesize. It can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
properties
IUPAC Name |
3-fluoro-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKLGLANZUPGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(propan-2-yl)aniline | |
CAS RN |
1369809-48-2 | |
| Record name | 3-fluoro-4-(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)


![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)

![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)